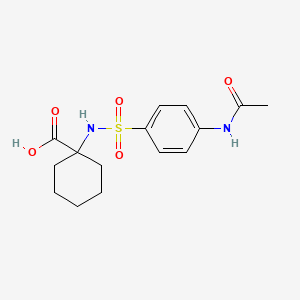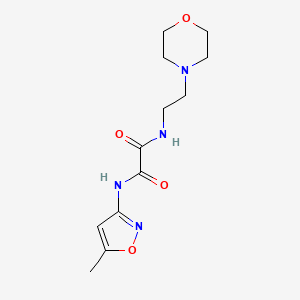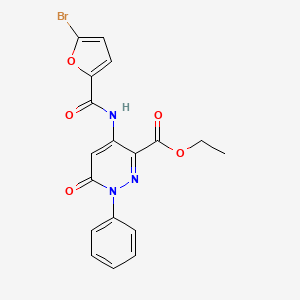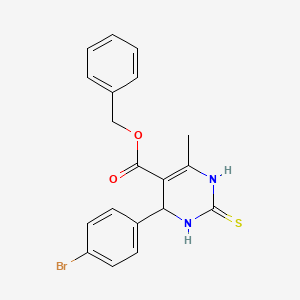![molecular formula C19H20BrN3O2 B2861692 6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine CAS No. 553627-01-3](/img/structure/B2861692.png)
6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis route would depend on the specific properties of the compound and the starting materials available. For example, the bromo group might be introduced using a bromination reaction, while the imidazopyridine group might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity could be studied by observing its behavior in various chemical reactions. For example, the bromo group might make the compound reactive towards nucleophiles, while the imidazopyridine group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .科学的研究の応用
Medicinal Chemistry
Imidazopyridine, which is a part of the compound’s structure, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound could be used in the development of new drugs.
Material Science
The imidazopyridine moiety is also useful in material science because of its structural character . This indicates that the compound could have applications in the development of new materials.
Organic Synthesis
Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis . This suggests that the compound could be used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Chemistry
Imidazopyridines are a significant structural component of a large number of agrochemicals and pharmaceuticals . This suggests that the compound could have applications in the development of new agrochemicals and pharmaceuticals.
Radical Reactions
Recent advances in radical reactions for the direct functionalization of imidazopyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound could be used in these types of reactions.
Anti-bacterial Action
Compounds with imidazo[1,2-a]pyridine-3-carboxylate core were synthesized and screened for their anti-proliferative activity against S. pneumoniae . This suggests that the compound could have potential anti-bacterial applications.
作用機序
Target of Action
Compounds with similar imidazo[1,2-a]pyridine cores have been reported to show anti-proliferative activity againstStreptococcus pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized throughtransition metal catalysis , metal-free oxidation , and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can involve radical reactions , which could potentially affect various biochemical pathways.
Result of Action
The compound has been reported to show anti-bacterial action against Streptococcus pneumoniae without any activity on other bacteria . This suggests that the compound may have a narrow spectrum of action.
Safety and Hazards
将来の方向性
The future research directions for a compound like this could be very broad, depending on its properties and potential applications. For example, if the compound has medicinal properties, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied as a synthetic reagent or catalyst .
特性
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-24-15-7-4-13(5-8-15)18-19(21-11-16-3-2-10-25-16)23-12-14(20)6-9-17(23)22-18/h4-9,12,16,21H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNETDCHOFLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2861609.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)
![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)
![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)
![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)


![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)
![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)